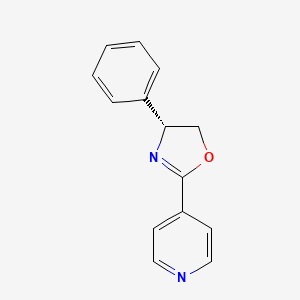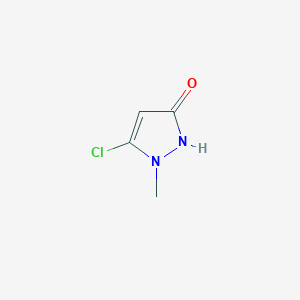
4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group, a methylisoxazole ring, and a benzenesulfonamide moiety. It has garnered interest due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-fluorobenzaldehyde and hydroxylamine hydrochloride in the presence of a base can yield 4-fluorophenyl isoxazole.
Introduction of the methyl group: The methylation of the isoxazole ring can be carried out using methyl iodide or similar reagents.
Attachment of the benzenesulfonamide moiety: This step involves the reaction of the methylisoxazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like acetylcholinesterase.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like acetylcholinesterase by binding to the active site, thereby preventing the breakdown of acetylcholine. This can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
類似化合物との比較
Similar Compounds
4-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.
4-(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide: Contains a chlorine atom instead of fluorine.
4-(3-(4-Methylphenyl)-5-methylisoxazol-4-yl)benzenesulfonamide: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide imparts unique properties such as increased lipophilicity and metabolic stability. This can enhance its biological activity and make it a more potent compound compared to its analogs.
特性
CAS番号 |
181696-40-2 |
|---|---|
分子式 |
C16H13FN2O3S |
分子量 |
332.4 g/mol |
IUPAC名 |
4-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H13FN2O3S/c1-10-15(11-4-8-14(9-5-11)23(18,20)21)16(19-22-10)12-2-6-13(17)7-3-12/h2-9H,1H3,(H2,18,20,21) |
InChIキー |
GVLVIZRBGRSLTK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12880382.png)




![1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12880416.png)
![8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine](/img/structure/B12880417.png)



